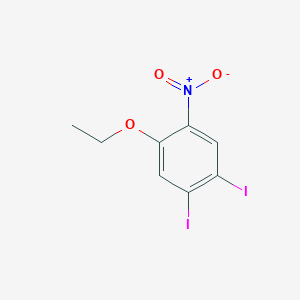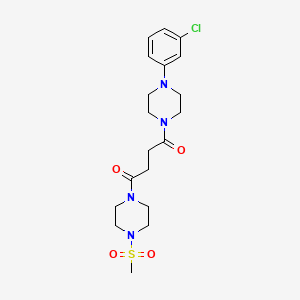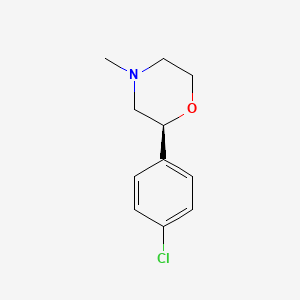
1-Ethoxy-4,5-diiodo-2-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethoxy-4,5-diiodo-2-nitrobenzene is an organic compound with the molecular formula C8H7I2NO3 It is a derivative of benzene, characterized by the presence of ethoxy, diiodo, and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethoxy-4,5-diiodo-2-nitrobenzene typically involves electrophilic aromatic substitution reactions. The process begins with the nitration of ethoxybenzene to introduce the nitro group. This is followed by iodination to add the diiodo groups at the desired positions on the benzene ring. The reaction conditions often require the use of strong acids like sulfuric acid and reagents such as iodine and nitric acid .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are carefully controlled to optimize the production process and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethoxy-4,5-diiodo-2-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The nitro and diiodo groups can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Major Products Formed:
Substitution: Depending on the substituent introduced, products like 1-amino-4,5-diiodo-2-nitrobenzene can be formed.
Reduction: 1-Ethoxy-4,5-diiodo-2-aminobenzene.
Oxidation: 1-Ethoxy-4,5-diiodo-2-carboxybenzene.
Applications De Recherche Scientifique
1-Ethoxy-4,5-diiodo-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 1-Ethoxy-4,5-diiodo-2-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the diiodo groups can facilitate halogen bonding. These interactions can affect biological pathways and molecular processes, making the compound useful in various applications .
Comparaison Avec Des Composés Similaires
1-Ethoxy-4-nitrobenzene: Lacks the diiodo groups, making it less reactive in certain substitution reactions.
1,2-Diiodo-4-nitrobenzene: Similar structure but lacks the ethoxy group, affecting its solubility and reactivity.
1-Ethoxy-2-nitrobenzene: Lacks the diiodo groups, resulting in different chemical properties and applications.
Uniqueness: 1-Ethoxy-4,5-diiodo-2-nitrobenzene is unique due to the combination of ethoxy, diiodo, and nitro groups on the benzene ring. This combination imparts distinct chemical properties, making it versatile for various applications in research and industry.
Propriétés
Numéro CAS |
920504-09-2 |
|---|---|
Formule moléculaire |
C8H7I2NO3 |
Poids moléculaire |
418.95 g/mol |
Nom IUPAC |
1-ethoxy-4,5-diiodo-2-nitrobenzene |
InChI |
InChI=1S/C8H7I2NO3/c1-2-14-8-4-6(10)5(9)3-7(8)11(12)13/h3-4H,2H2,1H3 |
Clé InChI |
KHKFLZFZDUEORF-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=C(C=C1[N+](=O)[O-])I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4,6-dioxo-2,5-diphenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl)-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B12635918.png)

![1H-Pyrrolo[2,3-b]pyridine, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3-iodo-1-(phenylsulfonyl)-](/img/structure/B12635926.png)

![dichloropalladium;dicyclohexyl-[4-(4-dicyclohexylphosphanylphenoxy)phenyl]phosphane](/img/structure/B12635932.png)

![(2S)-4-methyl-2-[[(2S)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-4-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B12635952.png)

![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(3-furanyl)-1-(phenylsulfonyl)-](/img/structure/B12635963.png)



![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12635982.png)
![1'-(2-fluoro-4-(1-Methyl-1H-pyrazol-4-yl)benzyl)spiro[[1,3]dioxolane-2,3'-indolin]-2'-one](/img/structure/B12635985.png)
